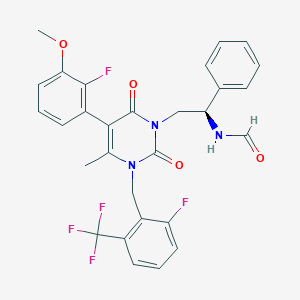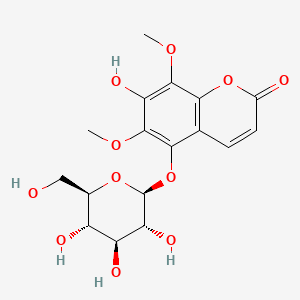
7-Hydroxyisofraxidin 5-beta-D-Glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyisofraxidin 5-beta-D-Glucoside is a chemical compound with the molecular formula C17H20O11 and a molecular weight of 400.334. It is an isomer of 5-Hydroxyisofraxidin 7-beta-D-Glucoside and an analog of Isofraxidin 7-O-beta-D-Glucoside. This compound is a derivative of Isofraxidin and is found in the aerial parts of Artemisia selengensis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyisofraxidin 5-beta-D-Glucoside involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl groups during the glycosylation step. The glycosylation reaction is carried out using a glycosyl donor, such as a glycosyl bromide or glycosyl trichloroacetimidate, in the presence of a Lewis acid catalyst like silver triflate or boron trifluoride etherate. After the glycosylation, the protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the aerial parts of Artemisia selengensis, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved using the synthetic routes mentioned above, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyisofraxidin 5-beta-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride or phosphorus tribromide, and alkylating agents like methyl iodide or ethyl bromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7-Hydroxyisofraxidin 5-beta-D-Glucoside has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including interleukin 6 (IL-6) inhibitory activity, which may have implications in treating inflammatory diseases.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxyisofraxidin 5-beta-D-Glucoside involves its interaction with molecular targets and pathways in the body. It has been shown to inhibit the activity of interleukin 6 (IL-6), a pro-inflammatory cytokine, by binding to its receptor and preventing the activation of downstream signaling pathways. This inhibition can reduce inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
7-Hydroxyisofraxidin 5-beta-D-Glucoside is similar to other compounds such as:
5-Hydroxyisofraxidin 7-beta-D-Glucoside: An isomer with similar biological activities.
Isofraxidin 7-O-beta-D-Glucoside: An analog with similar chemical structure and biological properties.
Isofraxidin: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific glycosylation pattern, which may influence its solubility, stability, and biological activity compared to its analogs and isomers.
Properties
Molecular Formula |
C17H20O11 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
7-hydroxy-6,8-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C17H20O11/c1-24-15-12(23)16(25-2)14(6-3-4-8(19)27-13(6)15)28-17-11(22)10(21)9(20)7(5-18)26-17/h3-4,7,9-11,17-18,20-23H,5H2,1-2H3/t7-,9-,10+,11-,17+/m1/s1 |
InChI Key |
KPPFMXIPEMWGSO-AHKYOXQYSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1OC(=O)C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C(=C(C2=C1OC(=O)C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13840194.png)
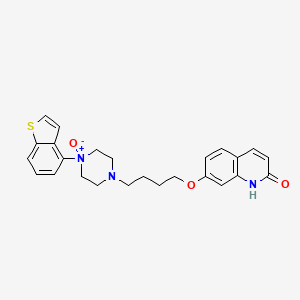
![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)
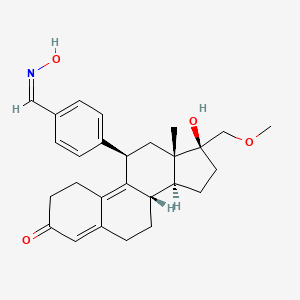
![5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13840208.png)

![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

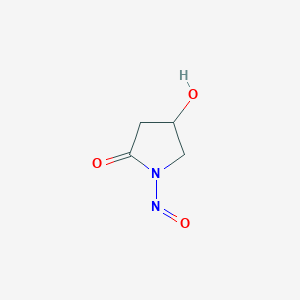
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
